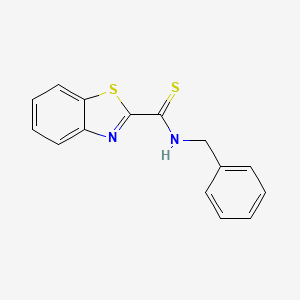
n-Benzyl-1,3-benzothiazole-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzyl-1,3-benzothiazole-2-carbothioamide: is a heterocyclic compound that features a benzothiazole ring fused with a benzyl group and a carbothioamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminobenzothiazole and benzyl isothiocyanate, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of n-Benzyl-1,3-benzothiazole-2-carbothioamide typically involves large-scale batch reactions using the one-pot synthesis method. The reaction conditions are optimized to ensure maximum yield and purity, and the product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halides, alkoxides, dimethylformamide as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: Exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
Anticancer Activity: Shows potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine:
Drug Development: Investigated as a lead compound for the development of new therapeutic agents targeting infectious diseases and cancer.
Industry:
Mechanism of Action
The mechanism of action of n-Benzyl-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis through the activation of caspase pathways and inhibition of key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of n-Benzyl-1,3-benzothiazole-2-carbothioamide, known for its antimicrobial properties.
Benzyl Isothiocyanate: Another precursor, widely studied for its anticancer activity.
Benzothiazole Derivatives: A broad class of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness: this compound stands out due to its unique combination of a benzothiazole ring and a carbothioamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
92081-79-3 |
|---|---|
Molecular Formula |
C15H12N2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-benzyl-1,3-benzothiazole-2-carbothioamide |
InChI |
InChI=1S/C15H12N2S2/c18-14(16-10-11-6-2-1-3-7-11)15-17-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,18) |
InChI Key |
KUIHPCFHTYNKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















